molecular formula C11H21N3 B11771329 (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B11771329
M. Wt: 195.30 g/mol
InChI Key: FFMGOGYMUJDPEN-UWVGGRQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions . This method is advantageous due to its compatibility with a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. For example, the use of microwave-assisted synthesis has been reported to efficiently produce substituted imidazoles . Additionally, solvent-free conditions and the use of recyclable catalysts are employed to enhance the sustainability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and van der Waals interactions with these targets, leading to various biological effects . For example, it can inhibit certain enzymes by binding to their active sites .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

(2R,6R)-2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

InChI

InChI=1S/C11H21N3/c1-7(2)9-5-14-6-10(8(3)4)13-11(14)12-9/h7-10H,5-6H2,1-4H3,(H,12,13)/t9-,10-/m0/s1

InChI Key

FFMGOGYMUJDPEN-UWVGGRQHSA-N

Isomeric SMILES

CC(C)[C@@H]1CN2C[C@H](N=C2N1)C(C)C

Canonical SMILES

CC(C)C1CN2CC(N=C2N1)C(C)C

Origin of Product

United States

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